

Spectroscopic Profile of Coronene-d12: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Coronene-d12** (perdeuterocoronene), a deuterated polycyclic aromatic hydrocarbon. The information presented is essential for researchers utilizing this compound in various scientific applications, including as an internal standard in mass spectrometry-based studies of environmental pollutants and in the study of interstellar chemistry.

Mass Spectrometry (MS)

Mass spectrometry of **Coronene-d12** is crucial for confirming its isotopic purity and for its use as an internal standard.

Table 1: Mass Spectrometry Data for Coronene-d12

Parameter	Value	Reference
Molecular Formula	C24D12	N/A
CAS Number	16083-32-2	
Molecular Weight	312.43 g/mol	[1][2]
Molecular Ion (M+)	m/z 312	Inferred



Fragmentation Pattern: While a specific experimental mass spectrum for **Coronene-d12** is not publicly available, the fragmentation pattern is expected to be similar to that of unlabeled coronene, with shifts in fragment masses corresponding to the presence of deuterium atoms. The high stability of the aromatic core suggests that the molecular ion will be the base peak. For comparison, the mass spectrum of unlabeled coronene (C₂₄H₁₂) shows a prominent molecular ion peak at m/z 300.[3][4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for the analysis of polycyclic aromatic hydrocarbons (PAHs) like **Coronene-d12** using GC-MS is as follows:

- Sample Preparation: Dissolve a known quantity of **Coronene-d12** in a high-purity solvent such as toluene or dichloromethane.
- · Gas Chromatography:
 - Column: A nonpolar capillary column (e.g., DB-5ms) is typically used.
 - Injector: Splitless injection is preferred for trace analysis.
 - Oven Program: An initial temperature of around 100°C, held for a few minutes, followed by a ramp to a final temperature of 300-320°C.
- Mass Spectrometry:
 - Ionization: Electron ionization (EI) at 70 eV is standard.
 - Acquisition Mode: Full scan mode is used to obtain the mass spectrum, while selected ion monitoring (SIM) can be employed for quantification.

Infrared (IR) Spectroscopy

Infrared spectroscopy of **Coronene-d12** is characterized by the absence of C-H stretching and bending vibrations and the appearance of C-D vibrations at lower frequencies.

Table 2: Predicted Infrared (IR) Absorption Bands for Coronene-d12



Vibrational Mode	Expected Wavenumber Range (cm ⁻¹)	
C-D Aromatic Stretch	~2250	
C-C Aromatic Stretch	1600 - 1400	
C-D In-Plane Bend	1000 - 800	
C-D Out-of-Plane Bend	Below 800	

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

For comparison, the IR spectrum of unlabeled coronene shows characteristic C-H stretching vibrations around 3040 cm⁻¹ and out-of-plane C-H bending vibrations between 850 and 750 cm⁻¹.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

A standard protocol for obtaining the FT-IR spectrum of a solid sample like **Coronene-d12** is as follows:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly mix a small amount of Coronene-d12 (typically 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg) in an agate mortar and pestle.
 - Press the mixture into a transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of **Coronene-d12** provides distinct information due to the complete replacement of protons with deuterium.

Table 3: Nuclear Magnetic Resonance (NMR) Data for Coronene-d12

Nucleus	Expected Chemical Shift (δ)	Multiplicity	Notes
¹ H	N/A	N/A	Due to the absence of protons, no signals are expected in the ¹ H NMR spectrum.
13C	~125-135 ppm	Multiplet	The high symmetry of the coronene core results in a limited number of unique carbon environments. The signals will be split into multiplets due to coupling with deuterium (spin I=1).

The ¹³C NMR spectrum of unlabeled coronene exhibits signals in the aromatic region, and the chemical shifts are influenced by the electronic environment of the carbon atoms.

Experimental Protocol: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring a ¹³C NMR spectrum of **Coronene-d12** is as follows:

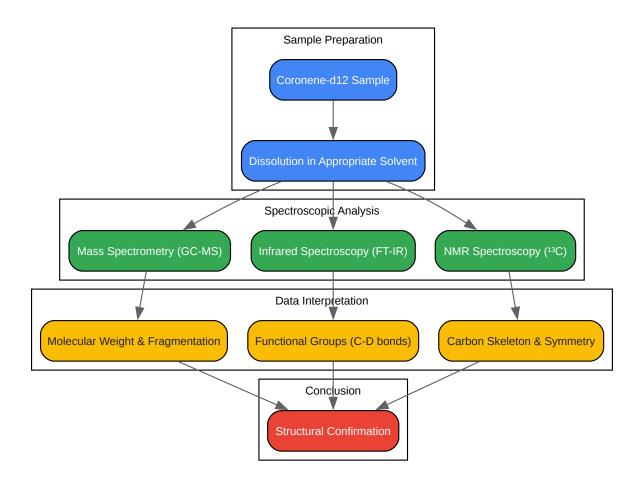
- Sample Preparation: Dissolve an appropriate amount of **Coronene-d12** in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated benzene, C₆D₆). The choice of solvent is critical to avoid interfering signals.
- Instrument Parameters:



- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.
- Acquisition: A standard ¹³C NMR pulse sequence is used. A larger number of scans may be required to obtain a good signal-to-noise ratio due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
- Decoupling: Proton decoupling is not necessary.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like **Coronene-d12**.





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A typical workflow for spectroscopic analysis.

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